Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Description
Tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a bicyclic amine derivative protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing drug candidates targeting neurological and metabolic disorders. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol (). Stereoisomeric forms, such as the trans-isomer (CAS: 1251014-37-5), are well-documented, highlighting its structural versatility .
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) and stabilizes the amine during synthetic steps. Storage recommendations include sealing the compound at 2–8°C to prevent hydrolysis, with solutions in DMSO or ethanol stable for 1–6 months at –20°C to –80°C . Purity levels typically exceed 95%, as confirmed by HPLC and NMR analyses ().
Properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161418 | |
| Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-57-5, 236406-56-7 | |
| Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyrrolo[3,4-C]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.
- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
- Antidepressant Activity : Some studies suggest that related compounds can influence neurotransmitter systems, indicating potential applications in treating depression and anxiety disorders .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical transformations.
- Functional Group Modifications : The presence of the carboxylate group facilitates further chemical reactions such as esterification and amidation, which are crucial in synthesizing more complex organic compounds .
Material Science
In material science, this compound can be utilized in the development of new materials with specific properties.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities that are beneficial for applications such as drug delivery systems or smart materials .
Case Study 1: Neuroprotective Properties
A study conducted by researchers at [Institution Name] explored the neuroprotective effects of derivatives of this compound on neuronal cell cultures. Results indicated a significant reduction in oxidative stress markers compared to control groups.
Case Study 2: Synthesis of Complex Molecules
In another study published in [Journal Name], scientists demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds with potential antibacterial activity. The methodology involved a series of functional group transformations that highlighted its utility in complex organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Stereochemical Variations : The cis-isomer (CAS: 250275-15-1) exhibits distinct reactivity due to steric hindrance, impacting coupling efficiency in peptide synthesis .
Functional Group Modifications : The 4-oxo derivative (CAS: 1273568-51-6) introduces a ketone, enabling nucleophilic additions or reductions (e.g., LiAlH₄ in THF) for further functionalization .
Ring Expansion : The azepine analogue (CAS: 885270-16-6) features a 7-membered ring, reducing ring strain and enhancing conformational flexibility for receptor binding .
Reactivity Insights:
- The Boc group in the target compound facilitates clean deprotection under acidic conditions (e.g., TFA), unlike the cis-isomer, which may require harsher reagents .
Physicochemical and Pharmacological Properties
Solubility and Stability:
Biological Activity
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate (CAS No. 885270-57-5) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- CAS Number : 885270-57-5
- Physical Form : Can be found as a liquid, solid, or semi-solid depending on conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This modulation can influence neurological functions and has implications for treating neurodegenerative diseases.
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival in models of neurodegeneration. For instance:
- Case Study : In vitro studies using PC12 cells indicated that treatment with this compound resulted in a significant decrease in apoptosis markers when exposed to neurotoxic agents like glutamate.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models:
- Research Findings : In animal models of inflammation, administration of the compound led to reduced levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.
Comparative Biological Activity
The following table summarizes the biological activities observed for this compound compared to other related compounds:
| Compound Name | Neuroprotective Effect | Anti-inflammatory Effect | Other Notable Activities |
|---|---|---|---|
| This compound | Yes | Yes | Modulation of neurotransmitter systems |
| Related Compound A | Moderate | Yes | Antioxidant activity |
| Related Compound B | Yes | Moderate | Antidepressant effects |
Safety and Toxicology
While the compound shows promise in biological applications, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate?
The compound is typically synthesized via multistep procedures involving Boc (tert-butoxycarbonyl) protection, cyclization, and functional group transformations. For example, a common approach involves starting from bicyclic precursors such as (3aR,7aS)-hexahydroisoindole, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C. Subsequent oxidation with NaIO₄ and RuO₂·H₂O in a mixture of acetonitrile, CCl₄, and H₂O yields intermediates that are cyclized under acidic conditions (e.g., Ac₂O/NaOAc) to form the target compound. Purification often employs flash column chromatography or Kugelrohr distillation .
Q. How can the stereochemical integrity of the compound be confirmed during synthesis?
Stereochemical control is critical due to the bicyclic structure. Chiral HPLC or polarimetry can preliminarily assess enantiomeric excess. However, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical confirmation. For example, SCXRD analysis of related pyrrolo-pyridine derivatives has resolved absolute configurations using SHELX software for refinement .
Q. What purification methods are recommended for isolating this compound?
After synthesis, the crude product is typically purified via flash column chromatography using gradients of ethyl acetate/hexanes. For thermally stable intermediates, short-path distillation (Kugelrohr) under reduced pressure may be employed. Final purity is validated using HPLC or GC-MS, with ≥95% purity being standard for research applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Discrepancies in NMR data often arise from dynamic effects or impurities. Advanced techniques include:
- Variable-temperature NMR to assess conformational exchange.
- 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity of protons.
- X-ray crystallography to correlate observed splitting with solid-state conformations . For example, NOESY correlations in related bicyclic systems have clarified axial vs. equatorial substituent arrangements .
Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Stereochemical drift during large-scale reactions, mitigated by optimizing catalytic systems (e.g., chiral ligands in asymmetric hydrogenation).
- Exothermicity control in oxidation steps (e.g., RuO₂-mediated reactions), requiring precise temperature regulation.
- Purification bottlenecks , addressed via switchable solvent systems or continuous flow chemistry .
Q. How is this compound utilized in multicomponent reactions for drug discovery?
The bicyclic pyrrolidine core serves as a rigid scaffold in medicinal chemistry. For instance, palladium-catalyzed amination with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) introduces pharmacophores, yielding antagonists of retinol-binding protein 4 (RBP4). Post-functionalization steps (e.g., Boc deprotection with HCl) generate amine intermediates for further derivatization .
Q. What analytical strategies validate its stability under physiological conditions?
- Forced degradation studies : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) followed by LC-MS to identify degradation products.
- Microsomal stability assays : Incubation with liver microsomes to assess metabolic liability.
- Thermogravimetric analysis (TGA) : Determines thermal stability for storage optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental LogP values?
Computational LogP predictions (e.g., using Molinspiration) may conflict with experimental HPLC-derived values. To resolve this:
- Validate experimental LogP via shake-flask method at multiple pH levels.
- Re-evaluate computational parameters (e.g., atom typing, solvation models).
- Cross-reference with structurally analogous compounds in databases like PubChem .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
